4-(2,3-dichlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine

Medicinal Chemistry Structure-Activity Relationship Computational Chemistry

4-(2,3-Dichlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine (CAS 1010918-36-1; molecular formula C₁₂H₁₁Cl₂N₃; MW 268.14 g/mol) is a bicyclic heterocyclic compound comprising a partially saturated imidazo[4,5-c]pyridine core bearing a 2,3-dichlorophenyl substituent at the C4 position. This compound belongs to the tetrahydroimidazo[4,5-c]pyridine scaffold class, which has established precedent as a privileged structure for central nervous system (CNS) targets including dopamine receptors, serotonin receptors (5-HT₃, 5-HT₄, 5-HT₆), and VEGFR-2 kinase.

Molecular Formula C12H11Cl2N3
Molecular Weight 268.14 g/mol
CAS No. 1010918-36-1
Cat. No. B1453997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,3-dichlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
CAS1010918-36-1
Molecular FormulaC12H11Cl2N3
Molecular Weight268.14 g/mol
Structural Identifiers
SMILESC1CNC(C2=C1NC=N2)C3=C(C(=CC=C3)Cl)Cl
InChIInChI=1S/C12H11Cl2N3/c13-8-3-1-2-7(10(8)14)11-12-9(4-5-15-11)16-6-17-12/h1-3,6,11,15H,4-5H2,(H,16,17)
InChIKeyLUTMJVYTDHJUIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2,3-Dichlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine (CAS 1010918-36-1): Sourcing & Structural Identity Guide for Procurement Scientists


4-(2,3-Dichlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine (CAS 1010918-36-1; molecular formula C₁₂H₁₁Cl₂N₃; MW 268.14 g/mol) is a bicyclic heterocyclic compound comprising a partially saturated imidazo[4,5-c]pyridine core bearing a 2,3-dichlorophenyl substituent at the C4 position [1]. This compound belongs to the tetrahydroimidazo[4,5-c]pyridine scaffold class, which has established precedent as a privileged structure for central nervous system (CNS) targets including dopamine receptors, serotonin receptors (5-HT₃, 5-HT₄, 5-HT₆), and VEGFR-2 kinase [2]. Notably, authoritative chemogenomic databases including ChEMBL and ZINC15 report no known bioactivity data for this specific compound, confirming its status as an unexplored chemical probe [3]. It is primarily distributed as a screening library compound by multiple international suppliers, with cataloged purity levels ranging from 95% to 98% (NLT) .

Why Substituting 4-(2,3-Dichlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine with Another Dichlorophenyl Isomer Can Compromise Your SAR Study


Within the dichlorophenyl-substituted tetrahydroimidazo[4,5-c]pyridine family, the position of chlorine atoms on the phenyl ring is a critical determinant of molecular recognition. The 2,3-dichloro pattern (vicinal/ortho-meta) generates a unique electrostatic potential surface and dipole moment compared to the 2,4-dichloro (CAS 929814-40-4), 2,6-dichloro, or 3,4-dichloro isomers, each of which presents a distinct spatial array of halogen-bond donors and hydrophobic contact surfaces [1]. In related imidazo[4,5-c]pyridine-based chemical series, even subtle variations in halogen substitution regiochemistry have been shown to produce order-of-magnitude shifts in target binding affinity; for example, in the 5-HT₆ antagonist series, the 2,3-dichlorophenyl derivative displayed markedly different functional activity compared to other halogen-substituted analogs [2]. Simple replacement of the 2,3-dichlorophenyl isomer with a more readily available 2,4- or 3,4-dichlorophenyl congener without experimental validation therefore carries a high risk of introducing uncharacterized changes in potency, selectivity, and pharmacokinetic behavior.

Quantitative Differentiation Evidence for 4-(2,3-Dichlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine (CAS 1010918-36-1)


Regioisomeric Identity: 2,3-Dichloro Substitution vs. 2,4-Dichloro Isomer – LogP and Electrostatic Differentiation

The target compound's 2,3-dichlorophenyl substitution pattern confers a computed XLogP3-AA of 2.5 (PubChem), compared to a predicted logP of approximately 3.59 for the 2,4-dichlorophenyl isomer (CAS 929814-40-4) based on ZINC15 tranche data [1]. The vicinal dichloro arrangement produces a substantially different molecular electrostatic potential (MEP) map: the dipole moment vector is rotated approximately 60° relative to the 2,4-isomer, resulting in altered hydrogen-bond acceptor geometry at the imidazole N3 position [2]. Chain property data from ZINC15 indicate the target compound bears 2 H-bond donors, 2 H-bond acceptors, a tPSA of 30 Ų, and 1 rotatable bond, yielding a distinct ADME-predictive fingerprint versus its regioisomers [1].

Medicinal Chemistry Structure-Activity Relationship Computational Chemistry

Scaffold-Level Biological Precedent: Tetrahydroimidazo[4,5-c]pyridine Core as a Validated CNS Ligand Scaffold

The tetrahydroimidazo[4,5-c]pyridine scaffold has demonstrated activity across multiple CNS-relevant targets. Patent literature establishes this core as a basis for 5-HT₃ receptor antagonists (e.g., conformationally restricted fused imidazole derivatives with IC₅₀ values in the nanomolar range for 5-HT₃ binding) [1]. Imidazo[4,5-c]pyridine derivatives have been identified as antipsychotic agents acting via dopamine D2 and serotonin 5-HT₂ receptor modulation [2]. The 4-position substitution (where the 2,3-dichlorophenyl group resides) is a key pharmacophoric position; SAR studies on related imidazo[4,5-c]pyridine compounds show that aryl substituents at this position directly modulate target affinity and functional selectivity [3]. While target-specific data for CAS 1010918-36-1 are not yet reported, the scaffold's established polypharmacology makes the 2,3-dichlorophenyl variant a rational candidate for CNS-focused screening campaigns.

CNS Drug Discovery Dopamine Receptors Serotonin Receptors

Supplier-Grade Purity Differentiation: NLT 98% (MolCore) vs. 95% (Standard Catalog Grade)

Commercial availability data indicate that CAS 1010918-36-1 is supplied at multiple purity tiers, with MolCore offering a minimum purity of 98% (NLT) under ISO-certified quality systems , while standard catalog listings from multiple vendors specify purity of 95% (BenchChem) or 97% (Chemenu, Leyan) . CymitQuimica reports a minimum purity of 95% . For procurement decisions, the 98% NLT grade provides a higher-confidence starting material for quantitative pharmacology assays, reducing the risk of confounding impurity-driven false positives in screening campaigns.

Analytical Chemistry Quality Control Procurement

Library Representation: Presence in Major Screening Collections as a Structurally Unique Probe

CAS 1010918-36-1 is represented in multiple commercial screening libraries, as evidenced by catalog numbers from InterBioScreen (BB_SC-5289), Life Chemicals (F1925-0001 analog series), ChemBridge, and ChemDiv [1]. The compound's inclusion in these curated collections reflects a deliberate selection based on structural novelty and drug-likeness criteria. Within the ChemSpace database, the compound cross-references over 30 unique catalog identifiers spanning more than 20 international suppliers, indicating broad commercial availability and interest as a screening compound [2]. In contrast, closely related isomers such as the 2,4-dichlorophenyl variant (CAS 929814-40-4) appear in fewer distinct supplier catalogs.

High-Throughput Screening Chemical Biology Drug Discovery

Recommended Application Scenarios for 4-(2,3-Dichlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine Based on Evidence Profile


CNS Polypharmacology Screening: Dopamine D2/D3 and Serotonin 5-HT Receptor Panel

Given the established CNS ligand activity of the tetrahydroimidazo[4,5-c]pyridine scaffold class, including antipsychotic (D2/5-HT₂ modulation) and 5-HT₃ antagonist precedent, CAS 1010918-36-1 is best deployed as a novel probe in broad-panel GPCR screening assays targeting dopamine D2, D3, serotonin 5-HT₁A, 5-HT₂A, 5-HT₃, 5-HT₄, and 5-HT₆ receptors [1]. The unexplored nature of this specific compound (zero bioactivities in ChEMBL) makes it an ideal candidate for primary hit discovery in CNS-focused phenotypic or target-based screens [2].

Halogen-Dependent Selectivity Profiling: 2,3- vs. 2,4-Dichloro Regioisomer Comparison

The distinct physicochemical fingerprint of the 2,3-dichloro isomer (XLogP3 = 2.5; ortho-meta Cl geometry) relative to the 2,4-dichloro isomer (estimated logP ≈ 3.59) provides a rational basis for paired SAR studies [3]. Researchers seeking to understand how halogen substitution regiochemistry affects target selectivity, metabolic stability, or off-target profiles can procure both isomers and conduct head-to-head comparisons in the same assay platform. The ~1 log unit lipophilicity difference is expected to produce measurable shifts in CYP450 metabolic liability and plasma protein binding [3].

VEGFR-2 Kinase Inhibitor Design: 3D-QSAR-Guided Lead Optimization

The validated 3D-QSAR model for tetrahydro-3H-imidazo[4,5-c]pyridine derivatives as VEGFR-2 kinase inhibitors (CoMFA q² = 0.635, r² = 0.930; Arch. Pharm. Res. 2015) provides a computational framework within which CAS 1010918-36-1 can be evaluated [4]. The compound's electrostatic and steric field properties (derived from the 2,3-dichlorophenyl group) can be mapped onto the CoMFA contour maps to predict VEGFR-2 inhibitory potential before committing to synthesis and biochemical testing. The 4-position aryl substituent is a key determinant of kinase inhibitory activity in this series [4].

Chemical Probe for Target Deconvolution in Psychiatric Disease Models

Patents covering imidazo[4,5-c]pyridine derivatives as 5-HT₆ antagonists for schizophrenia treatment establish the scaffold's relevance to psychiatric indications [1]. The 2,3-dichlorophenyl variant, being commercially available in multi-vendor screening libraries at purities up to 98% NLT, can serve as a starting point for chemoproteomic target deconvolution studies aimed at identifying novel molecular targets in psychiatric disease pathways. The compound's favorable drug-like properties (MW = 268.14, tPSA = 30 Ų, rotatable bonds = 1) are consistent with CNS drug space [2].

Quote Request

Request a Quote for 4-(2,3-dichlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.